REACTION_CXSMILES
|
CI.[C:3](=O)([O-])[O-].[K+].[K+].[O:9]=[CH:10][C:11]([OH:13])=[O:12].[O:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1>CN(C)C=O>[O:9]=[C:10]([C:15]1[O:14][CH:18]=[CH:17][CH:16]=1)[C:11]([O:13][CH3:3])=[O:12] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
3.34 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
furan α-oxoacetic acid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=CC(=O)O.O1C=CC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OC)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |